molecular formula C19H23N5O4 B2557175 N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1203276-10-1

N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2557175
CAS No.: 1203276-10-1
M. Wt: 385.424
InChI Key: UMJXMLHOJBERMQ-UHFFFAOYSA-N
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Description

N-(2-((2-Methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic small molecule characterized by a pyrimidine core substituted with a morpholine ring and a methyl group, linked via an ethylamino bridge to a benzo[d][1,3]dioxole-5-carboxamide moiety. Structural elucidation of such compounds often employs crystallographic tools like SHELX software, which is widely used for small-molecule refinement .

Properties

IUPAC Name

N-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O4/c1-13-22-17(11-18(23-13)24-6-8-26-9-7-24)20-4-5-21-19(25)14-2-3-15-16(10-14)28-12-27-15/h2-3,10-11H,4-9,12H2,1H3,(H,21,25)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJXMLHOJBERMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)NCCNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide, a compound characterized by its unique structural features, has garnered attention for its potential biological activities, particularly in the realms of anticancer and antidiabetic applications. This article reviews the current understanding of its biological activity based on various research findings.

The compound features a morpholinopyrimidine moiety linked to a benzo[d][1,3]dioxole-5-carboxamide structure. This configuration is hypothesized to enhance its interaction with specific biological targets, particularly in cancer cell lines and metabolic pathways involved in diabetes.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, research indicated that certain benzodioxole derivatives showed promising anticancer efficacy with IC50 values ranging from 26 to 65 µM across different cancer types . The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell survival.

Case Study: In Vitro Efficacy

A notable study evaluated the compound's effects on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. The following table summarizes the IC50 values against selected cancer cell lines:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)30
HeLa (Cervical Cancer)40
A549 (Lung Cancer)35

These findings suggest that the compound could be a candidate for further development in cancer therapy.

Antidiabetic Activity

In addition to its anticancer properties, this compound has shown potential as an antidiabetic agent. In vivo studies using a streptozotocin-induced diabetic mice model demonstrated that the compound significantly lowered blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after administration . This effect is attributed to its ability to inhibit α-amylase, an enzyme involved in carbohydrate metabolism.

In Vitro α-Amylase Inhibition

The following table presents the α-amylase inhibition data for the compound:

Compound IC50 (µM)
IIa0.85
IIc0.68

These results indicate that the compound may serve as a valuable therapeutic agent in managing diabetes by modulating carbohydrate metabolism.

Safety and Toxicity Profile

Safety assessments revealed that this compound exhibited negligible cytotoxicity against normal cell lines (IC50 > 150 µM), suggesting a favorable safety profile for therapeutic applications . However, further studies are necessary to fully elucidate its toxicity mechanisms and long-term effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrimidine Cores

a. Thieno[2,3-d]pyrimidine Derivatives Compounds like N-(2-(dimethylamino)ethyl)-4-(4-fluoro-2-(tetrahydro-2H-pyran-4-yloxy)phenyl-amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide () share a pyrimidine core but substitute the morpholine group with a dimethylaminoethyl chain and a tetrahydropyran-oxygenated phenyl group. Key differences include:

  • Substituent Effects: The morpholine group in the target compound likely improves water solubility compared to the dimethylamino group in ’s analogue, which may exhibit higher membrane permeability due to its lipophilic tetrahydropyran substituent .
  • Synthesis : The target compound’s morpholine incorporation may require milder amination conditions compared to the fluorophenyl and tetrahydropyran coupling steps in ’s synthesis .

b. Tetrahydrothieno[2,3-d]pyrimidine Carboxamides 3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamides () feature a sulfur-containing thienopyrimidine core. Structural distinctions include:

  • Heteroatom Influence: The thieno ring in ’s compounds may confer higher metabolic stability but reduced solubility compared to the target’s oxygen-rich benzodioxole system .
  • Biological Activity: Thioxo and thieno groups in ’s derivatives are often associated with kinase or protease inhibition, whereas the benzodioxole in the target compound may favor CNS penetration .

Carboxamide-Containing Heterocycles

a. Piperazine- and Triazole-Based Carboxamides Examples like 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide () and N-(4-acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide () highlight:

  • Heterocycle Diversity : Piperazine and triazole rings in these compounds modulate electronic properties and binding affinity differently than the pyrimidine-morpholine system. For instance, piperazine’s basicity may enhance ionic interactions with targets, while the triazole’s rigidity could restrict conformational flexibility .
  • Functional Groups : The trifluoromethyl and acetyl groups in and improve metabolic resistance but may reduce aqueous solubility compared to the target’s benzodioxole .

Data Table: Key Structural and Inferred Pharmacological Comparisons

Compound Class Core Structure Key Substituents Solubility (Inferred) Potential Targets
Target Compound Pyrimidine Morpholine, Benzodioxole Moderate-High Kinases, CNS receptors
Thieno[2,3-d]pyrimidine (Ev4) Thienopyrimidine Dimethylaminoethyl, Tetrahydropyran Low-Moderate Kinases
Tetrahydrothieno[2,3-d]pyrimidine (Ev2) Thienopyrimidine Thioxo, Phenyl Low Proteases, Kinases
Piperazine-carboxamide (Ev5) Piperazine Trifluoromethyl, Chloropyridine Low Enzymes, GPCRs
Triazole-carboxamide (Ev6) Triazole Acetylphenyl, Methylphenyl Moderate Inflammatory targets

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